molecular formula C11H10N2O B13667856 2-(Isoquinolin-7-yl)acetamide

2-(Isoquinolin-7-yl)acetamide

Cat. No.: B13667856
M. Wt: 186.21 g/mol
InChI Key: MLYSCVOSPZWFMI-UHFFFAOYSA-N
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Description

2-(Isoquinolin-7-yl)acetamide is a heterocyclic compound featuring an isoquinoline ring attached to an acetamide group. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound’s unique structure makes it a valuable subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isoquinolin-7-yl)acetamide typically involves the reaction of isoquinoline with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction proceeds through nucleophilic acyl substitution, forming the acetamide derivative .

Industrial Production Methods: Industrial production methods for isoquinoline derivatives often utilize catalytic processes to enhance yield and selectivity. For instance, metal-catalyzed reactions, such as those involving palladium or ruthenium, are employed to facilitate the formation of the isoquinoline core .

Chemical Reactions Analysis

Types of Reactions: 2-(Isoquinolin-7-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Isoquinolin-7-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Isoquinolin-7-yl)acetamide involves its interaction with various molecular targets and pathways. Isoquinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA replication and cell division. Additionally, these compounds can modulate signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its acetamide group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

2-isoquinolin-7-ylacetamide

InChI

InChI=1S/C11H10N2O/c12-11(14)6-8-1-2-9-3-4-13-7-10(9)5-8/h1-5,7H,6H2,(H2,12,14)

InChI Key

MLYSCVOSPZWFMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2)CC(=O)N

Origin of Product

United States

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